REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:20]([C:23]1[C:32]2[C:27](=[C:28]([O:35][CH3:36])[CH:29]=[CH:30][C:31]=2[O:33][CH3:34])[N:26]=[CH:25][CH:24]=1)=[N+]=[N-]>C1COCC1.O>[NH2:20][C:23]1[C:32]2[C:27](=[C:28]([O:35][CH3:36])[CH:29]=[CH:30][C:31]=2[O:33][CH3:34])[N:26]=[CH:25][CH:24]=1 |f:2.3|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
4-azido-5,8-dimethoxyquinoline
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=CC=NC2=C(C=CC(=C12)OC)OC
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction medium is stirred at ambient temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3 times 500 mL)
|
Type
|
EXTRACTION
|
Details
|
re-extracted with CHCl3 (3 times 250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporating off the solvent
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |